molecular formula C21H18N4O3S3 B2438151 N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-90-4

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Numéro de catalogue: B2438151
Numéro CAS: 1040653-90-4
Poids moléculaire: 470.58
Clé InChI: LLGIOCZLRKLFHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Potential and Antiparkinsonian Activity

This compound has been studied for its neuroprotective properties and potential antiparkinsonian activity. In particular, derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea exhibited significant antiparkinsonian activity in mice models. The compounds were administered intraperitoneally and demonstrated to alleviate symptoms of catalepsy induced by haloperidol, a common antipsychotic medication used in the treatment of Parkinson's disease. Moreover, biochemical assays from brain homogenates of treated mice indicated a decrease in malondialdehyde and an increase in glutathione, superoxide dismutase, and glutathione peroxidase levels, suggesting neuroprotective effects of these derivatives (Azam, Alkskas & Ahmed, 2009).

Anti-Anaphylactic Effects

The compound has also been investigated for its potential anti-anaphylactic effects. Specifically, derivatives ICI 58,301 and ICI 63,197 have shown to aid in the recovery of guinea pigs from anaphylactic shock. ICI 63,197 demonstrated notable protective effects in various models, including decreasing histamine release in isolated guinea pig lungs, inhibiting passive cutaneous anaphylaxis, and protecting mice from anaphylactic shock. These findings suggest a potential role of the compound in treating allergic reactions and anaphylactic conditions (Davies & Evans, 1973).

Cardiovascular Applications

Research has revealed the cardiovascular implications of this compound, particularly its inotropic effects. In studies involving dogs, derivatives such as N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide showed significant positive inotropic activity. Further modifications of this compound resulted in variations that demonstrated even more potent inotropic effects after both intravenous and oral administration, indicating its potential in managing cardiovascular conditions (Robertson et al., 1986).

Anticonvulsant Properties

Various derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. For instance, 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides demonstrated significant protection in animal models of epilepsy. Detailed analysis revealed specific derivatives with notable efficacy in preventing seizures, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).

Antihypertensive Effects

The compound's derivatives, particularly those involving thienopyrimidine-2,4-diones, have been explored for their antihypertensive properties. Studies in spontaneously hypertensive rats showed that specific structural modifications on the compound led to potent antihypertensive effects, comparable to standard vasodilator drugs. This indicates a promising avenue for the development of new antihypertensive medications (Russell et al., 1988).

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S3/c1-2-28-15-11-7-6-10-14(15)22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGIOCZLRKLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.